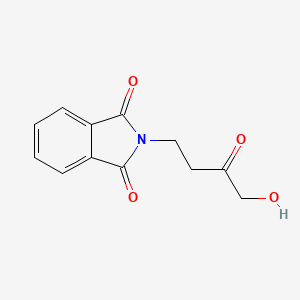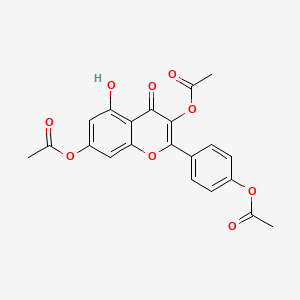
Kaempferol 3,4',7-triacetate
描述
作用机制
Target of Action
Kaempferol 3,4’,7-triacetate, a natural compound isolated from the bud exudate of Gardenia urvillei and Gardenia oudiepe , has been shown to have anti-cancer properties . It has been reported to interact with estrogen receptors, which play a crucial role in regulating the body’s estrogenic activity . This interaction suggests its potential potency in inhibiting diseases caused by estrogen imbalance .
Mode of Action
Kaempferol 3,4’,7-triacetate exhibits anti-proliferative properties on several human ovarian cancer cells by triggering autophagy and apoptosis . It induces G0/G1 cell cycle arrest and inhibits the MEK/ERK and STAT3 pathways . This results in increased cell apoptosis and decreased viability .
Biochemical Pathways
The compound’s mode of action involves the alteration of many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has been shown to control carcinogenic pathways in different malignancies . Aside from its extraordinary ability to modify cell processes, kaempferol has the potential to be an effective therapy for numerous tumors .
Pharmacokinetics
It is known that the bioavailability of flavonoids like kaempferol can be enhanced through nanoformulation .
Result of Action
The molecular and cellular effects of Kaempferol 3,4’,7-triacetate’s action include the induction of autophagy, apoptosis, and cell cycle arrest in cancer cells . It also controls the formation of reactive oxygen species (ROS), stimulates antioxidant enzymes, and exhibits anti-hemolytic effects of lipid peroxidation .
Action Environment
The action, efficacy, and stability of Kaempferol 3,4’,7-triacetate can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C for optimal stability . Furthermore, the compound’s action can be influenced by the physiological environment of the target cells and tissues.
生化分析
Biochemical Properties
Kaempferol 3,4’,7-triacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Kaempferol 3,4’,7-triacetate has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and leading to anti-inflammatory effects .
Cellular Effects
Kaempferol 3,4’,7-triacetate exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . In particular, Kaempferol 3,4’,7-triacetate affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to modulate the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Kaempferol 3,4’,7-triacetate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, Kaempferol 3,4’,7-triacetate inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, it can activate or inhibit various transcription factors, such as NF-κB and activator protein-1 (AP-1), leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kaempferol 3,4’,7-triacetate can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that Kaempferol 3,4’,7-triacetate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to Kaempferol 3,4’,7-triacetate has been associated with sustained anti-inflammatory and antioxidant effects, as well as potential protective effects against chronic diseases .
Dosage Effects in Animal Models
The effects of Kaempferol 3,4’,7-triacetate in animal models vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Kaempferol 3,4’,7-triacetate may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Kaempferol 3,4’,7-triacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the bioavailability and activity of Kaempferol 3,4’,7-triacetate, affecting its overall pharmacokinetic profile . Additionally, Kaempferol 3,4’,7-triacetate has been shown to modulate metabolic flux and alter the levels of certain metabolites, contributing to its biological effects .
Transport and Distribution
The transport and distribution of Kaempferol 3,4’,7-triacetate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Kaempferol 3,4’,7-triacetate can interact with intracellular proteins and accumulate in specific cellular compartments . The distribution of Kaempferol 3,4’,7-triacetate within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
Kaempferol 3,4’,7-triacetate exhibits specific subcellular localization, which can affect its activity and function . The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct Kaempferol 3,4’,7-triacetate to specific organelles . The localization of Kaempferol 3,4’,7-triacetate within these compartments can modulate its interactions with biomolecules and contribute to its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: Kaempferol 3,4’,7-triacetate can be synthesized through the acetylation of kaempferol. The process involves reacting kaempferol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of kaempferol 3,4’,7-triacetate involves similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using advanced purification techniques such as column chromatography .
化学反应分析
Types of Reactions: Kaempferol 3,4’,7-triacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Hydroxylated derivatives.
科学研究应用
Kaempferol 3,4’,7-triacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer effects and ability to modulate various signaling pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
相似化合物的比较
Kaempferol: The parent compound, which lacks the acetyl groups.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with additional hydroxyl groups, providing different biological activities.
Uniqueness: Kaempferol 3,4’,7-triacetate is unique due to its acetylated structure, which enhances its lipophilicity and potentially its bioavailability compared to non-acetylated flavonoids .
属性
IUPAC Name |
[4-(3,7-diacetyloxy-5-hydroxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O9/c1-10(22)27-14-6-4-13(5-7-14)20-21(29-12(3)24)19(26)18-16(25)8-15(28-11(2)23)9-17(18)30-20/h4-9,25H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUFDVJACBQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC(=O)C)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659570 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-69-0 | |
| Record name | 2-[4-(Acetyloxy)phenyl]-5-hydroxy-4-oxo-4H-1-benzopyran-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
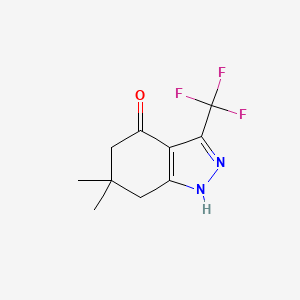
![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)
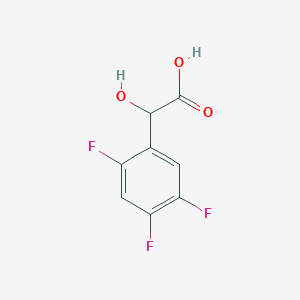
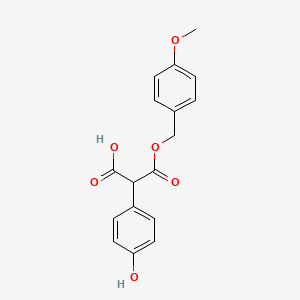
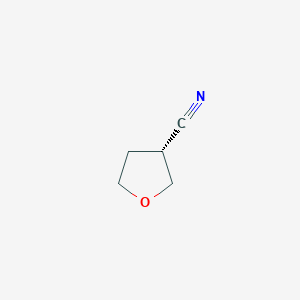


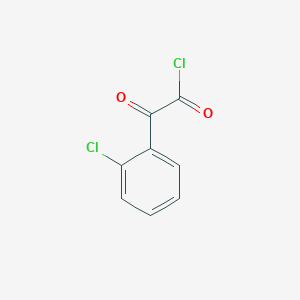
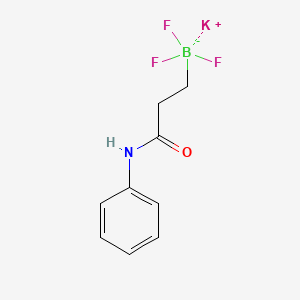

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
